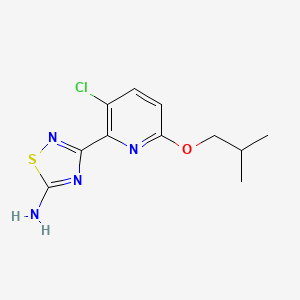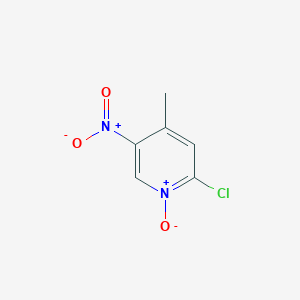
2-Chloro-4-methyl-5-nitro-pyridine 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-methyl-5-nitro-pyridine 1-oxide is a chemical compound with the molecular formula C6H5ClN2O3. It is a derivative of pyridine, characterized by the presence of a chlorine atom, a methyl group, and a nitro group attached to the pyridine ring, along with an N-oxide functional group. This compound is known for its applications in various fields, including chemical synthesis and pharmaceutical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Chloro-4-methyl-5-nitro-pyridine 1-oxide can be synthesized through several methods. One common approach involves the nitration of 2-chloro-4-methylpyridine, followed by oxidation to introduce the N-oxide group. The reaction typically requires the use of nitric acid and a suitable oxidizing agent under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration and oxidation processes. These processes are optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-methyl-5-nitro-pyridine 1-oxide undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo further oxidation to form more complex derivatives.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a platinum catalyst.
Nucleophiles: Amines, thiols.
Oxidizing Agents: Nitric acid, other strong oxidizers.
Major Products Formed
Reduction: 2-Amino-4-methyl-5-nitro-pyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Chloro-4-methyl-5-nitro-pyridine 1-oxide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-chloro-4-methyl-5-nitro-pyridine 1-oxide involves its interaction with specific molecular targets. The nitro group and N-oxide functional group play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to various biological effects, depending on the context and specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4-methyl-5-nitropyridine: Lacks the N-oxide group, making it less reactive in certain contexts.
2-Chloro-5-nitro-4-picoline: Similar structure but different substitution pattern, leading to different reactivity and applications.
Uniqueness
This functional group allows for unique interactions and transformations that are not possible with similar compounds lacking the N-oxide group .
Propriétés
Formule moléculaire |
C6H5ClN2O3 |
|---|---|
Poids moléculaire |
188.57 g/mol |
Nom IUPAC |
2-chloro-4-methyl-5-nitro-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C6H5ClN2O3/c1-4-2-6(7)8(10)3-5(4)9(11)12/h2-3H,1H3 |
Clé InChI |
UPOSBORDHOMNNA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=[N+](C=C1[N+](=O)[O-])[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


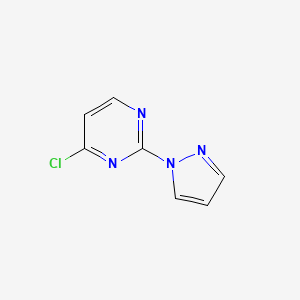
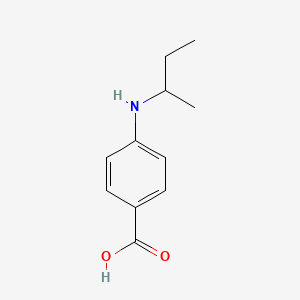
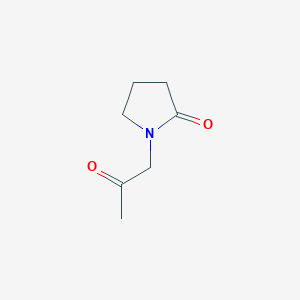

![1,2,3,4,6,11-Hexahydro-6,11-dioxopyridazino[1,2-b]phthalazine-1-carboxylic acid](/img/structure/B13943680.png)
![4-{4-[(e)-(2-Methoxy-5-{[2-(sulfooxy)ethyl]sulfonyl}phenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1h-pyrazol-1-yl}benzenesulfonic acid](/img/structure/B13943692.png)
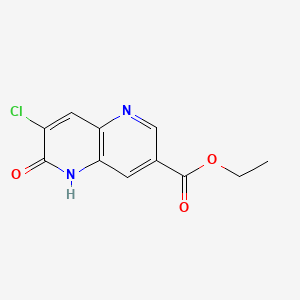
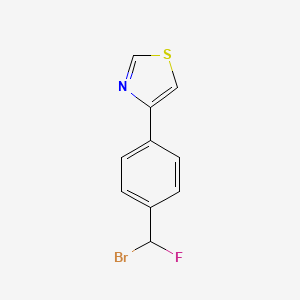


![4-{4-[(e)-(2-Methoxy-5-{[2-(sulfooxy)ethyl]sulfonyl}phenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1h-pyrazol-1-yl}benzenesulfonic acid](/img/structure/B13943725.png)

![N-methyl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine](/img/structure/B13943735.png)
